Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate
Description
Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted at position 2 with a pyridin-3-yl group and at position 4 with a methyl ester moiety. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and materials chemistry due to its stability and tunable electronic properties. While direct data on its synthesis or applications are absent in the provided evidence, structurally analogous compounds (e.g., methyl oxazole-4-carboxylate derivatives) are frequently explored as intermediates in pharmaceuticals or bioactive natural products .
Properties
IUPAC Name |
methyl 2-pyridin-3-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-6-15-9(12-8)7-3-2-4-11-5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICLJYXRBUEJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with ethyl oxalyl chloride to form an intermediate, which is then cyclized in the presence of a base to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Comparative Insights
Electronic and Steric Effects
- Pyridin-3-yl vs. In contrast, the 4-fluorobenzyl group in the fluorinated analog (Table 1) adds lipophilicity and electron-withdrawing effects, which may influence reactivity in substitution or coupling reactions .
- Hydroxybenzyl and Oxirane in Macrooxazole D : The 4-hydroxybenzyl substituent in Macrooxazole D increases polarity, while the oxirane (epoxide) at position 5 introduces a reactive site for nucleophilic attack, a feature absent in the target compound. This makes Macrooxazole D more suited for derivatization in natural product biosynthesis .
Biological Activity
Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxazole ring structure with a pyridine moiety, characterized by the molecular formula . The compound possesses a methyl ester functional group attached to the carboxylic acid portion of the oxazole, which influences its chemical reactivity and biological activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Specifically, it has shown activity against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Bacillus subtilis | Strong |
| Pseudomonas aeruginosa | Weak |
The compound's efficacy against Bacillus subtilis suggests potential for development as an antibacterial agent.
Anticancer Activity
Research has demonstrated that this compound can inhibit the growth of cancer cell lines. A study evaluated its effects on MDA-MB-453 (breast cancer) cells, revealing a GI50 value of approximately 11 μM, indicating significant cytotoxicity. This suggests that the presence of the pyridine group may enhance its anticancer potency compared to other derivatives .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor functions, leading to various biological outcomes. The binding affinity and interaction profiles are currently under investigation, with preliminary data suggesting interactions with key enzymes involved in cancer progression.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies : Investigations into SAR have indicated that modifications to the pyridine substitution pattern significantly affect biological activity. For instance, compounds with a 3-pyridine at the 2-position of the oxazole demonstrated enhanced potency compared to their 2 or 4 counterparts .
- In Vitro Studies : In vitro assays have confirmed that this compound induces apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, further supporting its potential as an anticancer agent .
- Comparative Analysis : A comparative analysis with similar compounds reveals that this compound possesses unique pharmacological properties due to its specific structural features. For example:
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| Methyl 2-(pyridin-2-YL)oxazole-4-carboxylate | Similar oxazole structure | Different pyridine position |
| Ethyl 2-(pyridin-3-YL)oxazole-4-carboxylate | Similar core structure | Ethyl instead of methyl group |
| 2-(Pyridin-3-YL)thiazole-4-carboxylic acid | Contains a thiazole ring | Different heterocyclic structure |
The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach is the condensation of pyridine-3-carbaldehyde derivatives with oxazole precursors under catalytic conditions. For example, silyl ether intermediates (e.g., triethylsilyl-protected alkynes) can enhance regioselectivity in oxazole ring formation . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Monitoring reaction progress via TLC or LCMS ([M+H]+ ~248–392 m/z) ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- HRMS-ESI : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., Calcd: 248.0923; Found: 248.0935) .
- 1H/13C NMR : Identify pyridinyl protons (δ 8.5–9.0 ppm) and oxazole methyl ester (δ 3.9–4.1 ppm). Coupling patterns distinguish substituent positions .
- IR : Carboxylate C=O stretch (~1700 cm⁻¹) and pyridinyl C=N (~1600 cm⁻¹) .
Q. What crystallization strategies are suitable for obtaining high-quality single crystals for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. Pre-saturation via vapor diffusion in sealed chambers minimizes impurities. SHELXL refinement (with anisotropic displacement parameters) resolves disorder in pyridinyl-oxazole moieties, validated by R1 < 0.05 .
Advanced Research Questions
Q. How can computational chemistry approaches (e.g., DFT) be integrated with experimental data to analyze electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map frontier orbitals (HOMO/LUMO). Compare computed vs. experimental UV-Vis spectra (λmax ~270–300 nm) to assess π→π* transitions .
- Molecular Dynamics : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and stability. Validate with HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) .
Q. What strategies resolve contradictory biological activity data observed in different assay systems?
- Methodological Answer :
- Assay Replication : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement. For example, p38 MAP kinase inhibition (IC50 < 1 μM) should correlate with cytokine suppression in cell models .
- Metabolic Profiling : LCMS-based metabolite ID (e.g., hydroxylation or ester hydrolysis) explains potency variations across species .
Q. How does the pyridinyl-oxazole moiety influence intermolecular interactions in crystal packing, and what are the implications for material design?
- Methodological Answer : The oxazole’s dipole and pyridinyl N-atom facilitate π-stacking (3.5–4.0 Å spacing) and hydrogen bonding with carboxylates (O···H–N ~2.8 Å). These interactions enhance thermal stability (TGA decomposition >200°C) and optoelectronic properties, relevant for organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
